A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS No. 89640-83-5), a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust cyclocondensation reaction, a cornerstone method for pyrimidine ring formation.[1][2] This document outlines the strategic selection of precursors, a step-by-step experimental procedure, and in-depth analysis of the final product using modern spectroscopic techniques. The causality behind experimental choices is explained, and expected analytical data are provided to serve as a benchmark for researchers. This guide is intended for chemists, researchers, and drug development professionals seeking a reliable methodology for the preparation and validation of this important pyrimidine derivative.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif of immense interest in the pharmaceutical sciences.[3] As a core component of nucleobases like cytosine, thymine, and uracil in DNA and RNA, its biological significance is profound.[2][4] Consequently, synthetic pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including antibacterial, antifungal, antitumor, and antihypertensive properties.[5][6]
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is a versatile intermediate that serves as a key starting material for the synthesis of more complex, biologically active molecules.[1] Its structure features multiple reactive sites—a carboxylic acid, a hydroxyl group, and the pyrimidine ring itself—that can be strategically modified. A critical feature of this molecule is its existence in a tautomeric equilibrium between the hydroxy form and the more stable keto form, 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid.[7] This tautomerism influences its reactivity and is a key consideration in its characterization.[8] This guide provides a validated pathway to synthesize and characterize this compound with high purity.
Synthesis Strategy: A Classic Approach to Pyrimidine Formation
The most reliable and widely employed method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with a urea, amidine, or thiourea derivative.[2][4] For the target molecule, this strategy involves the reaction between urea, which provides the N-C-N core, and a suitable four-carbon precursor containing the methyl and carboxylic acid functionalities.
Diethyl acetylsuccinate is the ideal precursor for this synthesis.[9][10] Its structure contains:
-
An acetyl group (-COCH₃), which forms the C6-methyl group and the C5 position of the pyrimidine ring.
-
Two diethyl ester groups, one of which participates in the cyclization with urea, while the other is subsequently hydrolyzed to the final carboxylic acid.
The reaction is a base-catalyzed cyclocondensation. A strong base, such as sodium ethoxide, is used to deprotonate the active methylene group in diethyl acetylsuccinate and one of the amino groups of urea, facilitating the nucleophilic attack and subsequent cyclization.[11][12] The final step involves acidification to neutralize the reaction mixture and precipitate the carboxylic acid product.
Caption: Synthetic workflow for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid.
Experimental Protocol: Synthesis
This protocol details the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid from diethyl acetylsuccinate and urea.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Diethyl acetylsuccinate | 1115-30-6 | 216.23 g/mol | 21.6 g | 0.10 |
| Urea | 57-13-6 | 60.06 g/mol | 9.0 g | 0.15 |
| Sodium Metal | 7440-23-5 | 22.99 g/mol | 4.6 g | 0.20 |
| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 4.6 g (0.20 mol) of sodium metal in small pieces to 150 mL of absolute ethanol in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.
-
Addition of Reagents: In a separate beaker, dissolve 9.0 g (0.15 mol) of urea in 50 mL of warm absolute ethanol. Add this urea solution to the sodium ethoxide solution with stirring. Subsequently, add 21.6 g (0.10 mol) of diethyl acetylsuccinate dropwise to the reaction mixture over 30 minutes using the dropping funnel.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in 150 mL of cold deionized water. Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring in an ice bath. The target compound will precipitate out of the solution as a solid. Continue adding acid until the pH of the solution is approximately 2-3.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Recrystallization: Dry the solid product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.
Safety Precautions
-
Handle sodium metal with extreme caution; it reacts violently with water. The preparation of sodium ethoxide should be performed in a fume hood under an inert atmosphere.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.
Characterization and Validation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| Appearance | White to off-white solid powder[1] |
| CAS Number | 89640-83-5[13] |
| Melting Point | Expected to be high (>250 °C), characteristic of similar pyrimidine carboxylic acids[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[14][15] |
| ~12.5 | Broad Singlet | 1H | -NH - (keto tautomer) | The N-H proton of the pyrimidine ring in the keto form is also acidic and exchangeable. |
| ~6.5 | Singlet | 1H | C5-H | The lone proton on the pyrimidine ring. |
| ~2.3 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the pyrimidine ring. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 | C =O (Carboxylic Acid) | Carboxyl carbons typically resonate in this downfield region.[14] |
| ~165 | C 2=O (Pyrimidine Ring) | The C2 carbon, bonded to two nitrogen atoms and existing in the keto form. |
| ~155 | C 6-CH₃ | The C6 carbon of the pyrimidine ring bonded to the methyl group. |
| ~150 | C 4-COOH | The C4 carbon of the pyrimidine ring bonded to the carboxylic acid. |
| ~105 | C 5-H | The C5 carbon of the pyrimidine ring. |
| ~20 | -C H₃ | The carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or an ATR accessory.[8]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |
| ~3100 | Medium | N-H Stretch | Pyrimidine Ring N-H (keto form) |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid C=O (dimer)[14][16] |
| ~1680 | Strong | C=O Stretch | Amide C=O (pyrimidine ring) |
| ~1600 | Medium | C=N, C=C Stretch | Pyrimidine Ring Skeletal Vibrations |
| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid C-O[16] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable method.
Expected Mass Spectrometry Data (ESI-MS)
| m/z Value | Interpretation |
|---|---|
| 155.04 | [M+H]⁺ (Calculated for C₆H₇N₂O₃⁺: 155.0451) |
| 153.03 | [M-H]⁻ (Calculated for C₆H₅N₂O₃⁻: 153.0295) |
| 110.04 | [M+H - COOH]⁺ or [M+H - 45]⁺ |
| 137.03 | [M+H - H₂O]⁺ |
Conclusion
This guide details a reliable and well-established method for the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid via the cyclocondensation of diethyl acetylsuccinate and urea. The causality of the synthetic strategy is rooted in fundamental principles of heterocyclic chemistry. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for validating the structure and purity of the final product. The benchmark data presented herein should serve as an authoritative reference for researchers, enabling the confident production of this valuable chemical intermediate for applications in drug discovery and materials science.
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